molecular formula C16H13BrO3 B8273627 1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione

1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione

Cat. No.: B8273627
M. Wt: 333.18 g/mol
InChI Key: ZFXAMGKMJVDLRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione is an organic compound that belongs to the class of aromatic ketones. This compound features two aromatic rings substituted with bromine, methoxy, and methyl groups, connected by an ethanedione moiety. Such compounds are often of interest in organic synthesis and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromoaniline and 4-methoxy-3-methylbenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the corresponding imine.

    Oxidation: The imine is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the ethanedione moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Condensation: Utilizing continuous flow reactors to ensure efficient mixing and reaction.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Amines, thiols derivatives.

Scientific Research Applications

1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-phenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione: Similar structure with a chlorine atom instead of bromine.

    1-(3-Bromo-phenyl)-2-(4-hydroxy-3-methylphenyl)ethane-1,2-dione: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C16H13BrO3

Molecular Weight

333.18 g/mol

IUPAC Name

1-(3-bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione

InChI

InChI=1S/C16H13BrO3/c1-10-8-12(6-7-14(10)20-2)16(19)15(18)11-4-3-5-13(17)9-11/h3-9H,1-2H3

InChI Key

ZFXAMGKMJVDLRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(=O)C2=CC(=CC=C2)Br)OC

Origin of Product

United States

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